molecular formula C9H18F2N2S B13179835 2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine

2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine

Cat. No.: B13179835
M. Wt: 224.32 g/mol
InChI Key: QBRONWABUYLCHK-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₈F₂N₂S. It is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both nitrogen and sulfur atoms. The compound also features two fluorine atoms and a primary amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Amination: The primary amine group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atoms or the amine group.

Scientific Research Applications

2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine: Similar structure but with a different position of the methyl group.

    2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine: Lacks the methyl group, which may affect its chemical properties and reactivity.

Uniqueness

2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine is unique due to the specific positioning of the methyl group on the thiazepane ring, which can influence its steric and electronic properties. This uniqueness can result in different reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H18F2N2S

Molecular Weight

224.32 g/mol

IUPAC Name

2,2-difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine

InChI

InChI=1S/C9H18F2N2S/c1-8-2-4-14-5-3-13(8)7-9(10,11)6-12/h8H,2-7,12H2,1H3

InChI Key

QBRONWABUYLCHK-UHFFFAOYSA-N

Canonical SMILES

CC1CCSCCN1CC(CN)(F)F

Origin of Product

United States

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